1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone
CAS No.: 1795296-90-0
Cat. No.: VC5075814
Molecular Formula: C20H20N8O
Molecular Weight: 388.435
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795296-90-0 |
|---|---|
| Molecular Formula | C20H20N8O |
| Molecular Weight | 388.435 |
| IUPAC Name | 2-(1H-indol-3-yl)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C20H20N8O/c29-20(9-15-11-22-17-4-2-1-3-16(15)17)27-7-5-26(6-8-27)18-10-19(24-13-23-18)28-14-21-12-25-28/h1-4,10-14,22H,5-9H2 |
| Standard InChI Key | SYUCSRIZWUSGAB-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)CC4=CNC5=CC=CC=C54 |
Introduction
Chemical Structure and Nomenclature
Systematic IUPAC Name
The systematic name, 1-[4-(6-(1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl]-2-(1H-indol-3-yl)ethan-1-one, reflects its three primary components:
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Pyrimidine-triazole core: A 4-pyrimidinyl group substituted at the 6-position with a 1,2,4-triazole ring.
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Piperazine linker: A piperazine ring connected to the pyrimidine’s 4-position.
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Indole-ethanone moiety: An ethanone bridge linking the piperazine to the 3-position of an indole heterocycle .
Table 1: Comparative Molecular Data
| Component | Contribution to Formula | Role in Structure |
|---|---|---|
| Pyrimidine-triazole | C6H4N5 | Core scaffold |
| Piperazine | C4H8N2 | Conformational flexibility |
| Indole-ethanone | C10H10NO | Pharmacophore anchor |
Synthetic Strategies
Retrosynthetic Analysis
The synthesis likely proceeds through three key steps:
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Formation of the pyrimidine-triazole core: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to regioselectively install the 1,2,4-triazole onto pyrimidine .
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Piperazine coupling: Nucleophilic substitution or coupling reactions to attach the piperazine linker to the pyrimidine’s 4-position.
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Indole-ethanone conjugation: Friedel-Crafts acylation or nucleophilic acyl substitution to introduce the indole moiety via an ethanone bridge .
Pyrimidine-Triazole Synthesis
Adapting methodologies from , microwave-assisted CuAAC using CuSO4·5H2O/sodium ascorbate in t-BuOH/H2O (1:1) achieves regioselective 1,4-disubstituted triazole formation. For example, 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone reacts with phenylacetylene under irradiation (80°C, 15 min) to yield 1,2,3-triazole derivatives in >85% yield .
Piperazine Functionalization
Piperazine rings are commonly introduced via Buchwald-Hartwig amination or nucleophilic aromatic substitution. In , a similar compound uses azetidine-3-carbonyl-piperazine intermediates, suggesting that the indole-ethanone group could be appended via acyl chloride intermediates.
Indole-Ethanone Conjugation
Spectral Characterization
1H NMR^1 \text{H NMR}1H NMR
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Pyrimidine-triazole protons: Downfield singlets near δ 8.5–9.0 ppm for triazole C-H and pyrimidine C-H .
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Piperazine protons: Multiplet signals at δ 2.5–3.5 ppm for N-CH2 groups .
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Indole protons: Aromatic resonances at δ 7.0–7.5 ppm (indole H-4, H-5, H-6, H-7) and a singlet near δ 11.0 ppm for the N-H proton .
13C NMR^{13} \text{C NMR}13C NMR
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Carbonyl group: A peak near δ 205–210 ppm for the ethanone carbonyl .
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Pyrimidine-triazole carbons: Signals at δ 150–160 ppm for triazole C-3 and pyrimidine C-2/C-4 .
Infrared (IR) Spectroscopy
Table 2: Key Spectral Assignments
| Functional Group | (δ, ppm) | (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| Pyrimidine-triazole | 8.5–9.0 (s) | 150–160 | - |
| Piperazine CH2 | 2.5–3.5 (m) | 45–55 | - |
| Ethanone C=O | - | 205–210 | 1680–1710 |
| Indole N-H | 11.0 (s) | - | 3200–3400 |
Challenges and Future Directions
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